![molecular formula C15H18N4O3 B5321182 5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5321182.png)
5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione: is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a propylidene linkage, and a diazinane trione core. Its molecular formula is C15H18N4O3, and it has a molecular weight of 302.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminophenylamine with propylidene derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine: Similar in structure but with different functional groups.
2-(4-aminophenyl)-5-aminobenzimidazole: Shares the aminophenyl group but has a different core structure.
Uniqueness
5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and its versatile reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[N-(2-aminophenyl)-C-ethylcarbonimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-4-10(17-11-8-6-5-7-9(11)16)12-13(20)18(2)15(22)19(3)14(12)21/h5-8,20H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQTDZXFFNDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=CC=C1N)C2=C(N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.